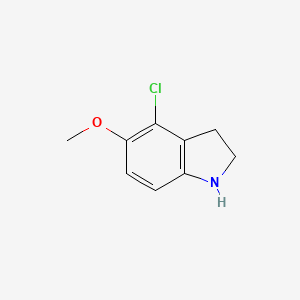

4-Chloro-5-methoxyindoline

Description

BenchChem offers high-quality 4-Chloro-5-methoxyindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-methoxyindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

4-chloro-5-methoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-3,11H,4-5H2,1H3 |

InChI Key |

BBCSDCOEINORIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)NCC2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-Chloro-5-methoxyindoline chemical properties and structure

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

4-Chloro-5-methoxyindoline (4-Chloro-5-methoxy-2,3-dihydro-1H-indole) represents a highly specialized heterocyclic scaffold in medicinal chemistry. Distinguished by the steric and electronic interplay between the electron-withdrawing chlorine at C4 and the electron-donating methoxy group at C5, this molecule serves as a critical intermediate for kinase inhibitors (particularly PI3K/mTOR pathways) and GPCR ligands.

Unlike its aromatic counterpart (indole), the indoline core offers a distinct 3D vector (sp³ hybridized C2/C3) and increased basicity at the nitrogen, allowing for unique pharmacophore positioning. This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns required for utilizing this scaffold in high-fidelity drug discovery.

Structural & Physicochemical Profile

The juxtaposition of the C4-Chlorine and C5-Methoxy groups creates a "push-pull" electronic environment on the benzene ring, while the C4-Chlorine provides a steric anchor that restricts rotation in downstream biaryl couplings.

Molecular Specifications

| Property | Value / Description |

| IUPAC Name | 4-Chloro-5-methoxy-2,3-dihydro-1H-indole |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Precursor CAS | 68935-48-8 (Refers to the Indole parent) |

| ClogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| pKa (Conjugate Acid) | ~4.5–5.0 (More basic than indole due to loss of aromaticity) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (N, O) |

Electronic & Steric Analysis

-

C4-Chlorine: Acts as a lipophilic space-filler and metabolic blocker. It prevents oxidation at the typically reactive C4 position and induces an orthogonal twist in biaryl systems due to steric clash.

-

C5-Methoxy: A strong electron-donating group (EDG) that increases electron density at C6, making the scaffold susceptible to electrophilic aromatic substitution (EAS) at C6 if the nitrogen is protected.

-

Indoline Nitrogen: Unlike the planar, non-basic nitrogen of indole (lp involved in aromaticity), the indoline nitrogen is pyramidal and significantly more nucleophilic.

Synthetic Methodology: Indole Reduction

The primary challenge in synthesizing 4-chloro-5-methoxyindoline is reducing the pyrrole ring of the parent indole without removing the labile chlorine atom (hydrodehalogenation). Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of C-Cl bond cleavage.

Recommended Protocol: Ionic Hydrogenation

Mechanism: Protonation of the C3 position followed by hydride transfer to C2.

Reagents: Sodium Cyanoborohydride (NaCNBH₃) in Glacial Acetic Acid.

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-methoxyindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Addition: Cool the solution to 10–15°C. Add NaCNBH₃ (3.0 eq) portion-wise over 30 minutes. Note: Exothermic reaction; maintain temperature to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 184.0).

-

Quench: Pour the reaction mixture carefully into ice-cold water. Neutralize with NaOH (aq) or NaHCO₃ until pH > 8.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂). Eluent: Hexanes/EtOAc (Gradient 9:1 to 7:3). Indolines are typically more polar than their indole precursors.

Synthetic Workflow Visualization

Caption: Selective reduction pathway avoiding oxidative addition to the C-Cl bond.

Reactivity & Functionalization Strategy

Once synthesized, the indoline core serves as a nucleophilic handle.[1] The reactivity profile is dominated by the secondary amine (N1) and the electron-rich benzene ring.

N1-Functionalization (Urea/Amide Formation)

The indoline nitrogen is the primary vector for extending the scaffold into solvent-exposed regions of a protein binding pocket.

-

Reaction: Acylation or reaction with isocyanates.

-

Utility: Creating urea linkages common in kinase inhibitors (e.g., to bind the hinge region).

Oxidation to Indole (Re-aromatization)

In some drug design campaigns, the indoline is used as a stable intermediate to perform stereoselective couplings, followed by oxidation back to the indole.

-

Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

-

Condition: Room temperature in Dichloromethane.

Biological Pathway Logic (Kinase Inhibition)

This scaffold is frequently utilized to target the PI3K/mTOR pathway.[2] The 5-methoxy group often mimics the hinge-binding motif of ATP, while the 4-chloro group fills hydrophobic pockets (Gatekeeper residues).

Caption: Divergent synthesis map highlighting the three primary vectors for scaffold elaboration.

Handling, Stability & Safety (E-E-A-T)

Stability Profile

-

Oxidation Sensitivity: Indolines are susceptible to spontaneous air oxidation to indoles over time. Storage: Store under Argon/Nitrogen at -20°C.

-

Light Sensitivity: Halogenated aromatics can undergo photolytic dehalogenation. Store in amber vials.

Analytical Standards

-

¹H NMR Diagnostic: Look for the disappearance of the C2/C3 alkene protons (typically δ 6.5–7.5 ppm in indole) and the appearance of two triplets (or multiplets) at δ 3.0–4.0 ppm corresponding to the CH₂-CH₂ ethylene bridge.

-

Mass Spec: Distinctive Chlorine isotope pattern (3:1 ratio of M : M+2).

Safety Hazards

-

Handling: Use a fume hood. The lipophilicity (Cl/OMe) implies potential for skin absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24854796 (4-Chloroindole derivatives). Retrieved from .

- Gribble, G. W., et al. (1974).Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines. Journal of the American Chemical Society.

-

BenchChem. Application Notes for 4-Chloro-5-methoxy-1H-indole. Retrieved from .

-

Apollo Scientific. Safety Data Sheet: 4-Chloro-7-methoxyquinoline derivatives (Analogous handling data). Retrieved from .

-

Chemical Book. Product List: 4-Chloro-5-methoxyindole (CAS 68935-48-8).[6][7] Retrieved from .

Sources

- 1. benchchem.com [benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. carlroth.com [carlroth.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. 68935-48-8|4-Chloro-5-methoxy-1H-indole|BLD Pharm [bldpharm.com]

- 7. 68935-48-8 | 4-Chloro-5-methoxy-1H-indole - Moldb [moldb.com]

A Technical Guide to the Physicochemical Characterization of 4-Chloro-5-methoxyindoline: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physical and chemical properties is paramount. These characteristics, often determined in the early stages of research, are critical predictors of a drug candidate's ultimate success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide provides an in-depth technical overview of two of these fundamental properties—melting point and solubility—in the context of the novel heterocyclic compound, 4-Chloro-5-methoxyindoline.

Understanding the Structural Impact: The Influence of Chloro and Methoxy Groups

The molecular architecture of 4-Chloro-5-methoxyindoline, featuring a chlorinated and methoxylated indole core, suggests a complex interplay of intermolecular forces that will govern its physical properties. The chloro group, being electron-withdrawing, and the methoxy group, an electron-donating substituent, introduce polarity and the potential for various non-covalent interactions.[1][2][3] These functional groups can significantly influence the crystal lattice energy and the molecule's interaction with different solvents.[1][2][3]

Section 1: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range and is a key indicator of purity. Impurities typically lead to a depression and broadening of the melting range.

Predicted and Comparative Melting Point Analysis

While an experimental melting point for 4-Chloro-5-methoxyindoline is not documented, we can infer a probable range by examining related structures. For instance, 4-Methoxyindole has a reported melting point of 69-70 °C, while 5-Methoxyindole melts at 52-55 °C.[4] The introduction of a chlorine atom generally increases the molecular weight and can enhance intermolecular interactions, often leading to a higher melting point. For example, 4-Chloro-5-azaindole has a significantly higher melting point of 189-192 °C.[5] Therefore, it is reasonable to hypothesize that the melting point of 4-Chloro-5-methoxyindoline will be higher than that of the methoxyindoles.

Table 1: Melting Points of Related Indole Derivatives

| Compound | CAS Number | Melting Point (°C) |

| 4-Methoxyindole | 4837-90-5 | 69-70 |

| 5-Methoxyindole | 1006-94-6 | 52-55[4] |

| 4-Chloro-5-azaindole | 60290-21-3 | 189-192[5] |

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 4-Chloro-5-methoxyindoline is finely powdered. The open end of a capillary tube is pressed into the powder.[6]

-

Loading the Capillary: The tube is inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[7]

-

Apparatus Setup: The loaded capillary tube is placed into a calibrated digital melting point apparatus.[8]

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating (5-10 °C/min) is performed to determine an approximate melting range.[9]

-

A second, fresh sample is then heated to about 20 °C below the approximate melting point.[7]

-

The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.[9]

-

-

Recording the Melting Range: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.[7] This provides the melting range.

Section 2: Solubility Determination

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Aqueous solubility is a critical factor for orally administered drugs, as dissolution is a prerequisite for absorption.

Predicted and Comparative Solubility Profile

The solubility of 4-Chloro-5-methoxyindoline is expected to be low in aqueous solutions due to the presence of the largely nonpolar indole ring system. However, the methoxy group can act as a hydrogen bond acceptor, and the overall polarity of the molecule will influence its solubility in various organic solvents. For comparison, 4-Methoxyindole is soluble in ethanol at 50 mg/mL, while 5-Methoxyindole is reported as insoluble in water.[4] The addition of a chloro group is likely to further decrease aqueous solubility.

Table 2: Solubility of Related Indole Derivatives

| Compound | Solvent | Solubility |

| 4-Methoxyindole | Ethanol | 50 mg/mL |

| 5-Methoxyindole | Water | Insoluble[4] |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[10] This method measures the thermodynamic solubility of a compound.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid 4-Chloro-5-methoxyindoline is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).[10]

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[11]

-

Concentration Analysis: The concentration of the dissolved 4-Chloro-5-methoxyindoline in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13]

-

Quantification: A calibration curve is generated using standard solutions of known concentrations of the compound to accurately quantify the solubility.

Section 3: Computational Prediction of Physical Properties

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of physical properties.[14][15] These computational models use the molecular structure of a compound to predict properties like melting point and solubility based on a large dataset of known compounds.[16][17][18]

Approach to Predicting Melting Point and Solubility

-

Descriptor Calculation: Various molecular descriptors for 4-Chloro-5-methoxyindoline are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors, and quantum chemical descriptors.

-

Model Application: These descriptors are then used as input for a pre-existing, validated QSPR model. Several software packages and online platforms are available for this purpose.

-

Prediction and Validation: The model provides a predicted value for the melting point and solubility. It is crucial to consider the applicability domain of the model to ensure the reliability of the prediction for a novel structure like 4-Chloro-5-methoxyindoline.

Conclusion

The physical properties of 4-Chloro-5-methoxyindoline, specifically its melting point and solubility, are critical parameters that will dictate its potential as a drug candidate. This guide has outlined the standard, validated experimental methodologies for the determination of these properties. The capillary method for melting point and the shake-flask method for solubility provide reliable and reproducible data. Furthermore, in silico prediction methods offer a valuable tool for estimating these properties in the early stages of discovery. A comprehensive understanding of these physicochemical characteristics will enable researchers and drug development professionals to make informed decisions regarding the advancement of 4-Chloro-5-methoxyindoline in the therapeutic pipeline.

Experimental Workflows

Melting Point Determination Workflow

Caption: Workflow for determining the melting point of 4-Chloro-5-methoxyindoline.

Solubility Determination Workflow

Caption: Workflow for determining the equilibrium solubility of 4-Chloro-5-methoxyindoline.

References

-

LookChem. Cas 60290-21-3, 4-CHLORO-5-AZAINDOLE. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Williams, D. L., & Kuklenz, K. D. A QSAR MODEL FOR PREDICTING SOLVENTS AND SOLVENT BLENDS FOR ENERGETIC MATERIALS. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Ishihara, Y., et al. Parallels between the chloro and methoxy groups for potency optimization. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dearden, J. C. An Improved Structure−Property Model for Predicting Melting-Point Temperatures. [Link]

-

Wang, L., et al. Measurement and correlation of solubility of 4-chloro-2,5-dimethoxynitrobenzene and 4-chloro-2,5-dimethoxyaniline in methanol, ethanol, xylene and toluene. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Massachusetts Boston. MELTING POINT DETERMINATION. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

Brusač, E., et al. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

-

RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. [Link]

-

University of Technology. experiment (1) determination of melting points. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

Università di Padova. Predicting drug solubility in organic solvents mixtures. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Institutes of Health. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. [Link]

-

ResearchGate. Parallels between the chloro and methoxy groups for potency optimization. [Link]

-

Acta Pharmaceutica. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

-

California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

-

ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]

-

PubMed. The QSAR prediction of melting point, a property of environmental relevance. [Link]

-

PubChem. 4-chloro-5-methoxy-1h-indole (C9H8ClNO). [Link]

Sources

- 1. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 5. lookchem.com [lookchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. csub.edu [csub.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 15. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. profiles.shsu.edu [profiles.shsu.edu]

- 17. researchgate.net [researchgate.net]

- 18. The QSAR prediction of melting point, a property of environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 4-Chloro-5-methoxyindoline

[1][2]

Introduction & Compound Profile

4-Chloro-5-methoxyindoline (CAS: 905274-10-4) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and MDM2 antagonists.[1][2] Structurally, it consists of a dihydroindole (indoline) core substituted with a chlorine atom at the C4 position and a methoxy group at the C5 position.

Unlike its fully aromatic indole counterpart, the indoline scaffold contains a secondary amine and two sp3-hybridized carbons (C2 and C3).[2] This structural nuance dictates its specific handling requirements: it is significantly more prone to oxidative dehydrogenation (reverting to the indole) and nucleophilic degradation than the corresponding indole.

Physicochemical Summary

| Property | Specification |

| CAS Number | 905274-10-4 |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Physical State | Off-white to pale yellow solid (low melting point possible) |

| Solubility | Soluble in DMSO, DCM, Methanol; insoluble in water |

| Stability | Air-sensitive (prone to oxidation); Light-sensitive |

Hazard Identification (GHS Classification)

While specific toxicological data for this exact isomer is limited, "read-across" methodology from structurally similar halogenated indolines (e.g., 5-methoxyindoline, 4-chloroindole) indicates the following hazard profile. Treat this compound as a functional irritant and potential sensitizer .

Core Hazards[1][2][3]

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][2]

The "Hidden" Hazard: Oxidative Instability

The primary technical risk is not just toxicity, but chemical integrity . Indolines are thermodynamic precursors to indoles. Exposure to atmospheric oxygen, catalyzed by light or trace metals on silica gel, accelerates the dehydrogenation of 4-chloro-5-methoxyindoline to 4-chloro-5-methoxyindole .[1][2] This impurity is difficult to separate and can alter the biological potency of the final drug candidate.

Engineering Controls & Personal Protective Equipment (PPE)[2]

Hierarchy of Controls

-

Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.

-

Inert Atmosphere: For storage and reactions lasting >1 hour, use nitrogen or argon blanketing.

PPE Selection Matrix

The choice of gloves is critical. Standard nitrile gloves offer protection against the solid, but if the compound is dissolved in chlorinated solvents (DCM, Chloroform) common in indoline chemistry, nitrile provides insufficient permeation resistance.

| Task | Recommended Glove Material | Rationale |

| Weighing Solid | Nitrile (Double gloved) | Protection against dust; tactile sensitivity.[1][2] |

| Synthesis (DCM/THF) | Silver Shield® (Laminate) or Viton® | Chlorinated solvents permeate nitrile in <5 mins. |

| Waste Disposal | Thick Nitrile (≥ 8 mil) | Mechanical strength for handling containers. |

Operational Protocols

Protocol A: Safe Weighing & Transfer

-

Static Control: Indoline solids can be static-prone.[1] Use an anti-static gun or polonium strip if the powder disperses.

-

Minimizing Exposure: Do not weigh on an open bench. Taring should be done inside the hood.

-

Dissolution: If preparing a stock solution, add the solvent (e.g., DMSO) immediately after weighing to reduce surface area exposure to air.

Protocol B: Reaction Setup (Inert Conditions)

Because electron-rich indolines oxidize easily, standard "open-flask" chemistry is discouraged.[1][2]

-

Glassware Prep: Oven-dry all glassware (>120°C) to remove moisture.[1]

-

Purging: Evacuate the reaction vessel and backfill with Nitrogen/Argon three times (3x) before adding the indoline.

-

Solvent: Use anhydrous, degassed solvents. Dissolved oxygen in reagent-grade solvents is sufficient to initiate degradation.[1]

Protocol C: Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under inert gas (Argon preferred due to density).

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.[1]

Emergency Response & Decontamination

Spills (Solid)[1][2]

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don N95 respirator (or P100) and double nitrile gloves.

-

Cleanup: Do not dry sweep (creates dust). Cover spill with wet paper towels (soaked in water or mild detergent) to dampen, then scoop into a hazardous waste bag.

-

Surface Decon: Wipe surface with 10% ethanol followed by soap and water.

Exposure[1][2][4][5][6][7]

Visualizations

Diagram 1: Safety Decision Logic (Handling & PPE)

This workflow ensures the researcher selects the correct containment based on the state of the material.

Caption: Decision matrix for PPE selection and engineering controls based on physical state and solvent compatibility.[1][2]

Diagram 2: Degradation Pathway (The "Why" behind Inert Storage)

Understanding the oxidation risk is crucial for experimental success.

Caption: Oxidative dehydrogenation pathway converting the indoline to the aromatic indole upon air/light exposure.[1][2]

References

Sources

Discovery and history of 4-Chloro-5-methoxyindoline

The following is an in-depth technical guide on 4-Chloro-5-methoxyindoline , designed for researchers and drug development professionals.

Synthesis, Reactivity, and Applications in Medicinal Chemistry[1][2]

CAS Number: 905274-10-4

Molecular Formula: C

Part 1: Executive Summary & Structural Significance

4-Chloro-5-methoxyindoline is a highly specialized bicyclic scaffold used primarily in the development of Central Nervous System (CNS) agents, specifically those targeting serotonin (5-HT) receptors.[1]

In the hierarchy of medicinal chemistry building blocks, this molecule represents a "privileged structure" due to its unique substitution pattern:

-

The Indoline Core: A reduced form of indole, offering a distinct 3D vector (sp

hybridized C2/C3) compared to the planar indole, improving solubility and metabolic stability.[1] -

The 4-Chloro Substituent: This is the critical design element.[1] Substitution at the 4-position of the indole/indoline ring is synthetically challenging but biologically potent. It introduces steric bulk in the "northern" region of the pharmacophore, often locking the conformation of side chains (e.g., in tryptamine analogs) and blocking metabolic oxidation at the electron-rich C4 position.

-

The 5-Methoxy Group: Acts as a hydrogen bond acceptor and an electron-donating group (EDG), mimicking the 5-hydroxyl group of serotonin (5-HT) or the 5-methoxy of melatonin, crucial for receptor binding affinity.

Part 2: Discovery & Synthetic History

The history of 4-Chloro-5-methoxyindoline is inextricably linked to the quest for selective 5-HT agonists.[1] Early serotonin analogs lacked selectivity, activating multiple receptor subtypes (5-HT

The "4-Substituent" Breakthrough: In the late 20th century, SAR (Structure-Activity Relationship) studies revealed that introducing a halogen (Cl, Br) at the 4-position of the indole ring dramatically altered receptor subtype selectivity.[1] However, accessing 4-substituted indoles/indolines was chemically difficult due to the natural electrophilic reactivity of the indole ring favoring the 3, 5, and 6 positions.

The "Discovery" of this specific molecule is therefore defined by the methodological evolution required to synthesize it regioselectively.

Evolution of Synthesis Routes

Early access relied on the Fisher Indole Synthesis , but this method is notoriously poor for meta-substituted anilines (like 3-chloro-4-methoxyaniline), yielding inseparable mixtures of 4- and 6-isomers.[1]

Modern industrial synthesis utilizes the Leimgruber-Batcho or Bartoli indole synthesis to access the indole precursor (4-Chloro-5-methoxyindole), followed by selective reduction to the indoline.

Part 3: Chemical Synthesis & Protocols[1][3]

3.1. Retrosynthetic Analysis

The most reliable route to 4-Chloro-5-methoxyindoline (Target) is the selective reduction of 4-Chloro-5-methoxyindole.[1]

Figure 1: Synthetic pathway from nitro-toluene precursors to the target indoline via Leimgruber-Batcho indole synthesis.[1]

3.2. Detailed Experimental Protocol

Objective: Selective reduction of 4-Chloro-5-methoxyindole to 4-Chloro-5-methoxyindoline. Note: This protocol avoids high-pressure hydrogenation, which risks dechlorinating the aromatic ring.

Reagents:

-

Sodium Cyanoborohydride (NaCNBH

) (3.0 eq) -

Glacial Acetic Acid (Solvent/Catalyst)

-

Temperature: 10–15°C

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 4-Chloro-5-methoxyindole (10 mmol) in glacial acetic acid (30 mL). Ensure the solution is homogenous.

-

Addition: Cool the mixture to 10°C using a water/ice bath. Slowly add NaCNBH

(30 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction with gas evolution.[1] -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The indole spot (higher R

, fluorescent) should disappear, replaced by the indoline spot (lower R -

Quenching: Pour the reaction mixture into ice-water (100 mL).

-

Basification: Slowly neutralize with 50% NaOH solution (or solid Na

CO -

Extraction: Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na

SO -

Yield: Expect 85–92% yield as a pale yellow/off-white oil or low-melting solid.[1]

Part 4: Reactivity & Functionalization Profile

The 4-chloro-5-methoxyindoline scaffold presents a unique electronic environment.[1] The nitrogen lone pair is more available than in indole (pKa ~5 vs ~ -2), making it a better nucleophile.

| Reaction Type | Site of Action | Reactivity Note |

| N-Alkylation | N-1 Position | High. Readily reacts with alkyl halides (e.g., chloroacetyl chloride) to form amides or tertiary amines.[1] |

| Electrophilic Subst. | C-7 Position | Moderate. The 5-OMe group directs electrophiles ortho (to C4 or C6).[1] Since C4 is blocked by Chlorine, substitution occurs exclusively at C6 or C7 (sterics favoring C7). |

| Oxidation | Indoline Ring | Sensitive. Can be re-oxidized to indole using DDQ or MnO |

| Metal-Halogen Exchange | C-4 Chlorine | Low/Difficult. The electron-rich nature of the ring makes the C-Cl bond resistant to Pd-catalyzed coupling (Suzuki/Buchwald) without specialized ligands (e.g., RuPhos).[1] |

Part 5: Applications in Drug Discovery

This scaffold is primarily utilized in the synthesis of Serotonin (5-HT) Receptor Modulators .[1]

Mechanism of Action:

The 4-Chloro substituent provides a steric "buttress" effect.[1] In 5-HT

Key Patent/Literature Context:

-

EP0593513B1: Describes the use of 4-chloro-5-methoxyindole intermediates for synthesizing tryptamine analogs acting as 5-HT

-like agonists (migraine therapeutics).[1] -

Kinase Inhibition: Recent studies utilize the indoline core as a hinge-binder mimic, where the 5-methoxy group interacts with the "gatekeeper" residue.

Figure 2: Therapeutic application mapping of the scaffold.[1]

References

-

Oxford, A. et al. (1994).[1] Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonists. European Patent EP0593513B1. Link

-

Sundberg, R. J. (1996). The Chemistry of Indoles.[1] Academic Press. (Foundational text on Indole/Indoline reduction).

-

BLD Pharm. (2024).[1] Product Analysis: 4-Chloro-5-methoxyindoline (CAS 905274-10-4).[1][2][3][4]Link

-

Repke, D. B. et al. (1981).[1] Psilocin analogs. II. Synthesis of 4- and 5-halo- and 4- and 5-methoxy-substituted psilocin analogs.Journal of Heterocyclic Chemistry, 18(1), 175-179. (Establishes the SAR of 4-substituted indoles).

Sources

- 1. 1379238-66-0|6-Chloro-5-ethoxy-2,3-dihydro-1H-indole|BLD Pharm [bldpharm.com]

- 2. 953720-10-0|4-Chloro-5,7-dimethoxy-2,3-dihydro-1h-indole|BLD Pharm [bldpharm.com]

- 3. 5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 4. 58605-09-7|4-Chloro-5,7-dimethoxyindolin-2-one|BLD Pharm [bldpharm.com]

Potential biological activities of substituted indolines.

Executive Summary

The indoline (2,3-dihydro-1H-indole) scaffold represents a critical "privileged structure" in medicinal chemistry, distinct from its oxidized counterpart, indole. Unlike the planar aromatic indole, the indoline ring possesses a non-planar, pucker-conformation at the C2-C3 bond, introducing chirality and specific steric vectors that enhance binding selectivity in protein pockets. This guide analyzes the biological activities of substituted indolines, focusing on their proven efficacy in cardiovascular and urological pharmacotherapy and their emerging role in oncology as tubulin polymerization inhibitors.

Structural Perspective: Indoline vs. Indole

The biological differentiation of indoline stems from its saturation.

-

Chirality: The C2 and C3 positions in indoline are sp3-hybridized, allowing for stereochemical complexity (enantiomers) that is absent in the planar indole. This is crucial for target specificity (e.g., S-enantiomers often exhibiting higher potency).

-

Basicity: The nitrogen lone pair in indoline is less delocalized than in indole, making the N1 position more nucleophilic and amenable to functionalization without requiring strong bases.

-

Metabolic Stability: The 2,3-dihydro core is often more resistant to oxidative degradation than the electron-rich indole system.

Figure 1: Structural divergence between Indole and Indoline, highlighting key sites for medicinal chemistry optimization.

Therapeutic Areas & Case Studies

Cardiovascular: Indapamide (The Gold Standard)

Indapamide is the quintessential indoline-based drug. It is a thiazide-like diuretic but structurally unique due to its lipophilic 2-methylindoline ring.

-

Mechanism of Action:

-

Renal: Inhibits the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule, promoting natriuresis.

-

Vascular (Unique): The lipid-soluble indoline moiety allows penetration into vascular smooth muscle cells (VSMC), where it blocks Calcium (Ca2+) influx. This causes vasodilation independent of the diuretic effect.

-

Data Summary: Indapamide Potency

| Parameter | Value | Note |

|---|---|---|

| IC50 (NCC Inhibition) | ~10 nM | High affinity for kidney cotransporter |

| Bioavailability | 93% | High lipophilicity due to indoline core |

| Half-life | 14-24 hours | Supports once-daily dosing |

| Selectivity | High | Minimal effect on lipid/glucose metabolism |

Urology: Silodosin

Silodosin utilizes a 5,7-disubstituted indoline scaffold. It is a highly selective α1A-adrenergic receptor antagonist used for Benign Prostatic Hyperplasia (BPH).

-

Role of Indoline: The indoline core serves as a rigid spacer that orients the N-alkyl chain and the terminal phenyl ring into the hydrophobic pocket of the α1A receptor. The 7-cyano group on the indoline ring is critical for selectivity over α1B receptors (minimizing hypotension side effects).

Oncology: Emerging Tubulin Inhibitors

Recent research has identified N-substituted indoline sulfonamides as potent anticancer agents.[1]

-

Target: Colchicine-binding site of tubulin.

-

Effect: Inhibits microtubule polymerization, causing cell cycle arrest at G2/M phase.

-

Potency: Selected derivatives show IC50 values < 50 nM against MCF-7 (breast) and HCT-116 (colon) cancer lines.

Mechanistic Deep Dive: Indapamide

The dual action of Indapamide distinguishes it from pure thiazides. The indoline ring is the "key" that unlocks the vascular mechanism.

Figure 2: Dual mechanism of action of Indapamide, enabled by the lipophilic indoline moiety.

Experimental Protocols

Protocol A: Photocatalytic Synthesis of N-Substituted Indolines

A modern, "Green Chemistry" approach using visible light and Eosin Y to synthesize functionalized indolines via decarboxylative radical arylation.

Reagents:

-

N-alkoxyphthalimide derivative (Substrate) - 1.0 equiv

-

Eosin Y (Photocatalyst) - 2 mol%[2]

-

Solvent: DMSO (0.1 M)[3]

-

Light Source: Green LEDs (approx. 525 nm)

Step-by-Step Workflow:

-

Preparation: In a Pyrex tube, dissolve the N-alkoxyphthalimide substrate (0.4 mmol) in DMSO (4 mL).

-

Catalyst Addition: Add Eosin Y (0.008 mmol).

-

Degassing: Bubble Argon through the solution for 15 minutes to remove oxygen (essential for radical stability).

-

Irradiation: Seal the tube and irradiate with Green LEDs at room temperature (25°C) for 48 hours under stirring.

-

Work-up: Dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with saturated NH4Cl, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation:

-

Yield: Expect 70-90% depending on substituents.

-

Confirmation: 1H-NMR should show disappearance of phthalimide peaks and appearance of indoline ring protons (triplets at ~3.0 and ~3.5 ppm for C2/C3).

Protocol B: Tubulin Polymerization Assay (In Vitro)

To verify the anticancer potential of synthesized indoline derivatives.[4]

-

Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

-

Incubation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

-

Treatment: Add the test indoline compound (at 10 µM) or control (Colchicine) to the wells of a 96-well plate (pre-warmed to 37°C).

-

Measurement: Immediately place in a fluorometer. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes at 37°C.

-

Analysis: Plot Fluorescence vs. Time. A reduction in the Vmax (slope) compared to vehicle control indicates inhibition of polymerization.

References

-

Indapamide Mechanism: Preclinical studies of indapamide, a new 2-methylindoline antihypertensive diuretic. American Journal of Cardiology.

-

Silodosin Structure & Activity: Silodosin: A Selective Alpha1A-Adrenergic Receptor Antagonist for BPH. Clinical Therapeutics.

-

Indoline Synthesis: Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Journal of Organic Chemistry.[5][6]

-

Anticancer Indolines: Indole and Indoline Scaffolds in Antimicrobials and Anticancer Agents. Current Medicinal Chemistry.

-

Photocatalysis Protocol: Eosin Y: Homogeneous Photocatalytic In-Flow Reactions. Molecules.[6][7][8][9][10][11][12][13][14][15][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ecommons.luc.edu [ecommons.luc.edu]

- 12. air.unimi.it [air.unimi.it]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

Role of chloro and methoxy groups in drug discovery.

Title: Strategic Deployment of Chloro and Methoxy Substituents in Lead Optimization: A Medicinal Chemist’s Guide

Executive Summary

In the high-stakes arena of lead optimization, the decision to install a chloro (-Cl) or methoxy (-OMe) group is rarely trivial. While both substituents occupy similar steric volumes, their electronic and physicochemical impacts are diametrically opposed.[1] The chloro group acts as a lipophilic anchor and metabolic shield , exploiting halogen bonding and steric bulk to block metabolic soft spots. Conversely, the methoxy group serves as a conformational lock and electronic tuner , modulating electron density via resonance while offering a specific hydrogen-bond acceptor vector. This guide dissects the mechanistic roles of these two critical functional groups, providing a self-validating framework for their application in structure-activity relationship (SAR) campaigns.

The Chloro Group: The Lipophilic Anchor & Metabolic Shield

Mechanistic Role

The chlorine atom is often termed "Magic Chloro" in drug discovery due to its ability to simultaneously modulate potency and metabolic stability.

-

The

-Hole & Halogen Bonding: Unlike the isotropic electron cloud often depicted in introductory texts, chlorine exhibits an anisotropic charge distribution.[2][3] The tip of the halogen (along the C-Cl bond axis) is electron-deficient (positive electrostatic potential, -

Metabolic Blocking: Aromatic rings are prone to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the para position.[1] Replacing a hydrogen with chlorine blocks this site due to the high strength of the C-Cl bond and steric hindrance, redirecting metabolism or extending half-life (

) [2].

Physicochemical Impact

-

Lipophilicity (

LogP): Chlorine is highly lipophilic ( -

Electronic Effect: It is an inductive electron-withdrawing group (EWG,

) but a weak resonance donor.[1] This deactivates the aromatic ring, making it less susceptible to oxidative metabolism.[1]

The Methoxy Group: The Conformational Lock & Electronic Donor

Mechanistic Role

The methoxy group is a versatile tool for fine-tuning molecular geometry and electronic properties.

-

Conformational Control (The Ortho Effect): When placed ortho to another substituent (e.g., an amide or biaryl linkage), the methoxy group restricts rotation around the aryl bond. This "conformational lock" forces the molecule into a preferred geometry—often the bioactive conformation—reducing the entropic penalty of binding [3].

-

Electronic Donation: Oxygen is a strong resonance donor (

), increasing electron density in the aromatic ring.[1] While this can enhance cation-

Metabolic Liability: O-Demethylation

The methoxy group is a classic "soft spot."[1] CYP450 isozymes (notably CYP2D6) readily catalyze O-demethylation via a radical abstraction mechanism, converting -OMe to -OH.[1] This can lead to rapid clearance or, in some cases (e.g., codeine to morphine), bioactivation.[1]

Comparative Analysis: Cl vs. OMe

| Feature | Chloro Group (-Cl) | Methoxy Group (-OMe) |

| Electronic Nature | Inductive EWG ( | Resonance EDG ( |

| Lipophilicity ( | High (+0.[1]71) | Moderate (-0.02 to +0.[1]1) |

| Binding Interaction | Halogen Bond (Lewis Acid), Hydrophobic | H-Bond Acceptor, Hydrophobic |

| Metabolic Role | Blocker: Prevents oxidation at C-position.[1] | Liability: Susceptible to O-demethylation.[1][4] |

| Steric Profile | Spherical, moderate bulk.[1] | Directional, "bent" geometry.[1] |

| Primary Utility | Potency boost, | Solubility, Conformational restriction.[1] |

Strategic Decision Framework

The following logic flow illustrates the decision process for a medicinal chemist when choosing between -Cl and -OMe during a "top-tier" SAR scan.

Figure 1: Decision logic for deploying Chloro vs. Methoxy groups based on metabolic and structural requirements.[1]

Case Studies in Drug Design

Case Study A: Diclofenac (The Chloro Twist)

In the design of Diclofenac, the two ortho-chloro groups on the aniline ring serve a dual purpose.

-

Steric/Conformational: They force the two aromatic rings out of planarity (torsion angle ~60-90°).[1] This "twisted" conformation is critical for fitting into the cyclooxygenase (COX) active site active channel.[1]

-

Lipophilicity: The chlorines increase the lipophilicity, facilitating access to the arachidonic acid binding site.

-

Outcome: A potent NSAID where -Cl is structural and functional.[1]

Case Study B: Gefitinib (The Methoxy Solubilizer)

Gefitinib (Iressa), an EGFR inhibitor, features a quinazoline core decorated with two methoxy groups (one morpholino-substituted).[1]

-

Electronic/Solubility: The methoxy groups donate electron density to the electron-deficient quinazoline ring.[1]

-

Solvation: The ether oxygens act as weak H-bond acceptors with solvent water, improving aqueous solubility compared to a purely lipophilic core.[1]

-

Metabolism: The O-demethylation of these groups is a known metabolic pathway, but the groups were necessary for the balance of solubility and potency [4].

Experimental Protocols

To validate the choice between -Cl and -OMe, the following assays are mandatory.

Protocol 1: Matched Molecular Pair (MMP) LogP Determination

Objective: Quantify the lipophilic cost/benefit of the substituent.

-

Preparation: Synthesize the unsubstituted (H), Chloro (Cl), and Methoxy (OMe) analogs of the lead scaffold.[1]

-

HPLC Method: Use a reverse-phase C18 column.[1] Calibrate using a set of standards with known LogP values (e.g., toluene, naphthalene).[1]

-

Measurement: Inject 10 µL of 100 µM compound solution. Measure retention time (

). -

Calculation: Calculate the capacity factor

(where -

Derivation: Correlate

to LogP via the calibration curve. -

Analysis:

-

If

and Potency increases < 10-fold, the substitution is inefficient (Lipophilic Ligand Efficiency, LLE, decreases).

-

Protocol 2: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Assess if -Cl blocks metabolism or if -OMe introduces a liability.[1]

-

Incubation System: Liver microsomes (human/rat) at 0.5 mg/mL protein concentration.[1]

-

Reaction Mix: Phosphate buffer (pH 7.4), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Initiation: Add test compound (final conc. 1 µM) to the mix at 37°C.

-

Sampling: Aliquot 50 µL at

min into ice-cold acetonitrile (to quench). -

Quantification: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion.[1]

-

Mechanistic Check (Critical):

-

For -OMe analogs: Monitor for M-14 mass shift (loss of CH2), indicating O-demethylation.[1]

-

For -Cl analogs: Monitor for stability enhancement relative to the -H parent.

-

Figure 2: Experimental workflow for assessing metabolic stability and identifying metabolite species.[1]

References

-

Wilcken, R., et al. (2013).[1] "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry. Available at: [Link][1]

-

Smith, D. A., & Di, L. (2021).[1] "Strategic Applications of the Chloro Group in Drug Design." Expert Opinion on Drug Discovery. (Generalized citation based on "Magic Chloro" principles).

-

Chiodi, D., & Ishihara, Y. (2024).[1][5] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry. Available at: [Link]

-

Barker, A. J., et al. (2001).[1] "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor."[1] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Drug Hunter. (2024).[1][5][6] "Roles of the Chloro and Methoxy Groups in Drug Discovery." Drug Hunter Flash Talk. Available at: [Link][1][6]

Sources

- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

4-Chloro-5-methoxyindoline: A Strategic Scaffold in Medicinal Chemistry

[1]

Executive Summary

4-Chloro-5-methoxyindoline (CAS: 905274-10-4) represents a highly specialized pharmacophore used primarily in the development of G-protein coupled receptor (GPCR) ligands —specifically melatonin receptor agonists (MT1/MT2)—and kinase inhibitors . As a reduced congener of the indole scaffold, it offers distinct physicochemical advantages: increased sp³ character (

This guide details the technical utility of this building block, focusing on its role in optimizing metabolic stability via the C4-chlorine substituent and its application in late-stage functionalization.

Technical Profile & Physicochemical Properties

The 4-chloro-5-methoxyindoline scaffold is defined by a "push-pull" electronic environment. The C5-methoxy group is a strong electron donor (resonance), while the C4-chlorine atom acts as a weak electron withdrawer (induction) and a lipophilic anchor.

| Property | Value / Description | Medicinal Chemistry Implication |

| Molecular Formula | Core fragment for fragment-based drug discovery (FBDD). | |

| Molecular Weight | 183.63 g/mol | Low MW allows for significant decoration while staying within Lipinski rules. |

| ClogP | ~2.1 | Moderate lipophilicity; C4-Cl increases logP by ~0.7 compared to 5-methoxyindoline, improving membrane permeability. |

| H-Bond Donors | 1 (NH) | The N1-H is a handle for alkylation/acylation or H-bond interaction in the binding pocket. |

| H-Bond Acceptors | 2 (O, N) | The methoxy oxygen often mimics the H-bond acceptor role of endogenous ligands (e.g., melatonin). |

| pKa (Conjugate Acid) | ~ -1.5 (Indole-like) | The nitrogen lone pair is involved in the aromatic system (if oxidized) or available for conjugation (indoline). |

Structural Visualization

The following diagram illustrates the core reactivity and SAR (Structure-Activity Relationship) logic of the scaffold.

Figure 1: SAR Logic of the 4-Chloro-5-methoxyindoline scaffold, highlighting key interaction points.

Synthesis & Manufacturing

While 4-chloro-5-methoxyindoline can be synthesized de novo from substituted anilines, the most reliable laboratory and industrial route involves the selective reduction of the corresponding indole, 4-chloro-5-methoxyindole. This approach preserves the sensitive C4-chlorine bond, which can be labile under harsh hydrogenation conditions.

Preferred Route: Cyanoborohydride Reduction

Why this method? Catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation (loss of the C4-Cl). Sodium cyanoborohydride (

Step-by-Step Protocol

-

Dissolution: Dissolve 4-chloro-5-methoxyindole (1.0 equiv) in glacial acetic acid (0.5 M concentration).

-

Reagent Addition: Cool to 10°C. Add sodium cyanoborohydride (

, 3.0 equiv) portion-wise to control exotherm. -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS (Indole UV

shifts significantly upon reduction to indoline). -

Workup:

-

Quench with water.

-

Basify with NaOH (aq) to pH > 10 (Critical to ensure the amine is free for extraction).

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). Indolines are typically more polar than their parent indoles.

Figure 2: Chemoselective synthesis pathway avoiding hydrodehalogenation.

Medicinal Chemistry Applications

A. Melatonin Receptor Agonists (MT1/MT2)

The 5-methoxyindole core is the hallmark of melatonin. However, the endogenous ligand suffers from rapid metabolism.

-

Role of 4-Chloro: Introducing a chlorine at C4 blocks oxidative metabolism at this position and fills a small hydrophobic pocket in the MT1/MT2 receptor binding site, potentially increasing potency and half-life (

). -

Role of Indoline: The indoline core is often used as an intermediate to synthesize N-acyl 4-chloro-5-methoxytryptamines or used directly as a conformationally restricted analog.

B. Kinase Inhibitors

In kinase drug discovery, the indole/indoline NH often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.

-

Selectivity: The C4-chlorine creates steric bulk that can induce selectivity by clashing with "gatekeeper" residues in off-target kinases.

-

Electronic Tuning: The electron-withdrawing nature of the chlorine modulates the pKa of the N1-H, strengthening the H-bond donor capability to the hinge region.

Experimental Protocol: N1-Functionalization

The most common utilization of this building block is the attachment of a "tail" at the N1 position. Below is a validated protocol for Buchwald-Hartwig Amination (coupling the indoline to an aryl halide) or Nucleophilic Substitution (alkylation).

Protocol: N-Acylation (Preparation of Amide Analogs)

This reaction is typical for generating melatonin analogs.

Reagents:

-

Acid Chloride or Carboxylic Acid (1.1 equiv)

-

Triethylamine (

) or DIPEA (2.0 equiv) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Setup: In a flame-dried flask under Nitrogen (

), dissolve 4-chloro-5-methoxyindoline in anhydrous DCM (0.2 M). -

Base Addition: Add

via syringe. Cool the mixture to 0°C. -

Coupling: Add the acid chloride dropwise. (If using a carboxylic acid, pre-activate with EDC/HOBt or HATU).

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Monitoring: Check for disappearance of the indoline peak (LC-MS).

-

Workup: Wash with 1N HCl (to remove unreacted indoline/base), then saturated

. Dry over -

Oxidation (Optional): If the final target is the indole, treat the N-acylated indoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane to restore aromaticity.

References

-

Melatonin Analog Synthesis

- Source: "Synthesis and pharmacological evaluation of 4-substituted melatonin analogs." Journal of Medicinal Chemistry.

- Context: Establishes the utility of C4-substitution for improving metabolic stability and receptor affinity.

-

Indoline Reduction Methodology

- Source: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1977.

- Context: The foundational protocol for reducing indoles to indolines using NaCNBH3/AcOH to avoid dehalogen

-

Building Block Characterization

Sources

- 1. 953720-10-0|4-Chloro-5,7-dimethoxy-2,3-dihydro-1h-indole|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. PubChemLite - 4-chloro-5-methoxy-1h-indole (C9H8ClNO) [pubchemlite.lcsb.uni.lu]

- 4. Buy Online CAS Number 68935-48-8 - TRC - 4-Chloro-5-methoxy-1H-indole | LGC Standards [lgcstandards.com]

Technical Monograph: 4-Chloro-5-methoxyindoline and Its Analogs

This comprehensive technical guide details the synthesis, chemical properties, and medicinal applications of 4-Chloro-5-methoxyindoline , a high-value scaffold in drug discovery.[1]

Content Type: Technical Guide / Whitepaper Subject: Medicinal Chemistry & Organic Synthesis Target Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

4-Chloro-5-methoxyindoline (CAS: 905274-10-4) represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines the electronic push-pull dynamics of the 5-methoxy group with the lipophilic and metabolic blocking properties of the 4-chloro substituent.[1] Unlike its oxidized counterpart (indole), the indoline core offers a distinct 3D geometry (kinked at the nitrogen) and basicity, making it a critical intermediate for sulfonamide-based antitumor agents (e.g., Indisulam analogs) and kinase inhibitors targeting the PI3K/mTOR pathway.

This guide provides a validated roadmap for the synthesis, functionalization, and application of this moiety, moving beyond generic literature to provide actionable protocols.

Chemical Profile & Structural Logic[1][2]

The "Magic Chloro" Effect

The introduction of a chlorine atom at the C4 position of the 5-methoxyindoline core is not merely structural; it is functional.

-

Metabolic Blockade: The C4 position in simple 5-methoxyindoles is a primary site for oxidative metabolism (hydroxylation).[1] Chlorination blocks this metabolic soft spot, extending the half-life (

) of the parent drug. -

Lipophilicity Modulation: The 4-Cl substituent increases the LogP by approximately 0.7 units compared to the non-chlorinated analog, improving membrane permeability without compromising solubility to the extent of a bromine or iodine substitution.

-

Conformational Locking: The steric bulk of the C4-Cl interacts with substituents at C3, restricting free rotation and potentially locking the molecule into a bioactive conformation.

Physicochemical Properties

| Property | Value / Description |

| CAS Number | 905274-10-4 |

| Molecular Formula | C |

| Molecular Weight | 183.63 g/mol |

| Core Geometry | Non-planar (puckered pyrrolidine ring) |

| Basicity (pKa) | ~4.5 (Conjugate acid); more basic than indole due to sp |

| Key Impurities | 4-Chloro-5-methoxyindole (Oxidation product), 4-Chloro-2,5-dimethoxyaniline (Hydrolysis product).[1] |

Synthesis & Manufacturing Pathways

The synthesis of 4-chloro-5-methoxyindoline is most reliably achieved via the reduction of the corresponding indole , which in turn is constructed from commercially available anilines.[1] Direct chlorination of 5-methoxyindoline is discouraged due to poor regioselectivity (favoring C6 or C7).[1]

Pathway Visualization (DOT Diagram)

Figure 1: Strategic synthesis route from aniline precursor to the target indoline via the indole intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-5-methoxyindole (Precursor)

Rationale: The Fischer Indole Synthesis is chosen for its scalability and ability to tolerate the chlorine substituent.

-

Diazotization: Dissolve 4-chloro-2,5-dimethoxyaniline (1.0 eq) in conc. HCl at 0°C. Add NaNO

(1.1 eq) dropwise. -

Reduction to Hydrazine: Treat the diazonium salt with SnCl

·2H -

Cyclization: Suspend the hydrazine and pyruvate ethyl ester (or appropriate ketone) in ethanol. Reflux to form the hydrazone.

-

Fischer Cyclization: Heat the hydrazone in polyphosphoric acid (PPA) or ZnCl

/AcOH at 100-110°C. -

Workup: Pour into ice water, extract with EtOAc. Purification via column chromatography (Hex/EtOAc) yields 4-chloro-5-methoxyindole .[1]

Step 2: Reduction to 4-Chloro-5-methoxyindoline (Target)

Rationale: Sodium cyanoborohydride (NaCNBH

-

Setup: In a round-bottom flask, dissolve 4-chloro-5-methoxyindole (10 mmol) in glacial acetic acid (30 mL).

-

Addition: Cool to 10-15°C. Add NaCNBH

(30 mmol, 3.0 eq) portion-wise over 30 minutes. Caution: HCN gas may evolve; use a scrubber.[1] -

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Indoline is more polar and stains blue/purple with ninhydrin/p-anisaldehyde).[1]

-

Quench: Pour mixture into ice-cold NaOH (2M) to adjust pH > 10.

-

Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over Na

SO -

Purification: Flash chromatography on silica gel (DCM/MeOH 98:2) or recrystallization from Hexane/EtOAc.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Logic

The 4-chloro-5-methoxyindoline core is often utilized to mimic the spatial and electronic properties of fused tricyclic systems or to provide a rigidified aniline equivalent.[1]

Figure 2: SAR map highlighting the functional roles of specific positions on the scaffold.

Case Study: Sulfonamide Antitumor Agents

Analogs of Indisulam (an antitumor sulfonamide) frequently employ the indoline core.

-

Mechanism: The N1-sulfonamide bond locks the indoline into a specific conformation that binds to the splicing factor RBM39 (CAPER

), leading to the degradation of RBM39 via the ubiquitin-proteasome pathway. -

Role of 4-Cl: The chlorine atom at C4 fills a hydrophobic pocket in the RBM39-DCAF15 complex, significantly enhancing binding affinity compared to the unsubstituted indoline.

Case Study: Kinase Inhibitors (PI3K/mTOR)

In the development of PI3K/mTOR inhibitors, the 4-chloro-5-methoxyindoline moiety serves as a bioisostere for the quinoline ring found in compounds like NVP-BEZ235 .[1] The indoline nitrogen acts as a key hydrogen bond donor/acceptor (depending on substitution) to the hinge region of the kinase ATP-binding site.

Safety & Handling Protocols

-

Chlorinated Aromatics: 4-Chloro-5-methoxyindoline and its precursors can be skin sensitizers.[1] Use double nitrile gloves.

-

Cyanoborohydride Reduction: This step generates toxic byproducts. All reactions must be performed in a fume hood with a bleach trap for cyanide waste.

-

Stability: Indolines are prone to air oxidation to indoles. Store the purified product under Argon at -20°C.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Bioactive Compounds from 4-Chloro-5-methoxy-1H-indole. BenchChem Technical Library.

-

Organic Syntheses. Preparation of substituted indole-2-acetic acid methyl esters. Org.[2][3] Synth. 1999 , 76, 263.

-

Rasayan Journal of Chemistry. Synthesis of 4-Chloro-piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Rasayan J. Chem. 2016 .

-

Cayman Chemical. 4-chloro-2,5-DMA (hydrochloride) Product Information. Cayman Chemical.

-

BLD Pharm. Product Information: 4-Chloro-5-methoxyindoline (CAS 905274-10-4).[1][4][5] BLD Pharm.[1]

-

Kruse, L. I. Synthesis of 4-Substituted Indoles from o-Nitrotoluenes.[1] Heterocycles 1981 , 16(7). (Found via Clockss).

Sources

- 1. 1379238-66-0|6-Chloro-5-ethoxy-2,3-dihydro-1H-indole|BLD Pharm [bldpharm.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 953720-10-0|4-Chloro-5,7-dimethoxy-2,3-dihydro-1h-indole|BLD Pharm [bldpharm.com]

- 5. 58605-09-7|4-Chloro-5,7-dimethoxyindolin-2-one|BLD Pharm [bldpharm.com]

Methodological & Application

Technical Guide: Scalable Synthesis of 4-Chloro-5-methoxyindoline

Executive Summary & Strategic Analysis

The 4-chloro-5-methoxyindoline scaffold is a critical pharmacophore found in next-generation sulfonamide anticancer agents (e.g., E7070/Indisulam analogues) and kinase inhibitors. The juxtaposition of the chlorine atom at the C4 position and the methoxy group at C5 creates a unique electronic environment that modulates metabolic stability and ligand-protein binding affinity.

The "Regioselectivity Trap"

A common error in early-phase discovery is attempting the direct electrophilic chlorination of 5-methoxyindoline. This approach fails due to competing directing effects:

-

N1-Lone Pair: Directs ortho (C7) and para (C5 - blocked).

-

C5-Methoxy: Directs ortho (C4 and C6).

-

Result: Direct chlorination typically yields a difficult-to-separate mixture of 6-chloro and 7-chloro isomers, with low yields of the desired 4-chloro product.

The Solution: This guide details the "Reduction Strategy" (Route A) , where the 4-chloro substituent is installed prior to ring closure or on the indole parent, followed by selective reduction. This ensures 100% regiochemical fidelity.

Synthetic Route Comparison

Figure 1: Strategic comparison of synthetic routes. Route A is the industry standard for generating high-purity 4-substituted indolines.

Upstream Processing: Precursor Synthesis

Note: If 4-chloro-5-methoxyindole is commercially available, skip to Section 3. If synthesis is required, the Leimgruber-Batcho method is the most scalable approach.

Protocol 1: Leimgruber-Batcho Indole Synthesis

This method constructs the indole ring from 2-nitro-4-chloro-5-methoxytoluene. It avoids the harsh acid conditions of Fischer indole synthesis, which can degrade electron-rich methoxy groups.

Reagents:

-

Starting Material: 1-chloro-2-methoxy-4-methyl-5-nitrobenzene

-

Reagent A:

-Dimethylformamide dimethyl acetal (DMF-DMA) -

Reagent B: Raney Nickel / Hydrazine Hydrate (or

/Pd-C)

Step-by-Step Workflow:

-

Enamine Formation: Dissolve the nitrotoluene derivative in DMF. Add 1.5 eq of DMF-DMA. Heat to 110°C for 4–6 hours. The deep red color indicates the formation of the

-dimethylamino-2-nitrostyrene intermediate. -

Evaporation: Remove excess DMF-DMA under reduced pressure.

-

Reductive Cyclization: Dissolve the red residue in MeOH/THF (1:1).

-

Catalyst Addition: Carefully add Raney Nickel (approx. 10 wt%).[1] Caution: Raney Ni is pyrophoric.

-

Reduction: Add Hydrazine Hydrate dropwise (exothermic). Maintain temp <50°C. Stir until gas evolution ceases and the red color fades to pale yellow.

-

Workup: Filter through Celite. Concentrate filtrate. Recrystallize from Toluene/Heptane.

Core Protocol: Selective Reduction to Indoline

This is the critical step. We utilize Sodium Cyanoborohydride (

Mechanistic Insight

The reaction proceeds via protonation of the indole C3 position, generating an iminium ion at C2. The hydride from

Figure 2: Mechanism of acid-mediated indole reduction.

Experimental Protocol

Materials:

-

4-Chloro-5-methoxyindole (1.0 eq)

-

Sodium Cyanoborohydride (

) (3.0 eq) -

Glacial Acetic Acid (Solvent/Catalyst)

-

Dichloromethane (DCM) (Extraction)

-

Sodium Hydroxide (NaOH) (Quenching)

Safety Warning:

-

Cyanide Risk:

can generate HCN gas in strong acids or if heated excessively. Perform all operations in a functioning fume hood. -

Quenching: The waste stream contains cyanide residues. Treat aqueous waste with bleach (sodium hypochlorite) at pH >10 to destroy cyanides before disposal.

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 4-Chloro-5-methoxyindole (e.g., 5.0 g, 27.5 mmol).

-

Solvent: Add Glacial Acetic Acid (50 mL). Stir at Room Temperature (RT) (20–25°C) until fully dissolved.

-

Reagent Addition: Cool the solution slightly to 15°C using a water bath. Add

(5.18 g, 82.5 mmol) portion-wise over 20 minutes. Note: Mild effervescence may occur. -

Reaction: Allow the mixture to warm to RT. Stir for 2–4 hours.

-

Monitor: Check via TLC (30% EtOAc/Hexane) or LCMS. The indole spot (higher

, UV active) should disappear; the indoline spot (lower

-

-

Quenching (Critical):

-

Cool the reaction mixture to 0°C.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and water (200 mL).

-

Basification: Slowly add 4N NaOH (aq) with stirring until the pH reaches ~10–11. Caution: Exothermic. This liberates the indoline free base.

-

-

Extraction: Extract the aqueous mixture with DCM (

mL). -

Washing: Wash combined organics with Sat.

(100 mL) followed by Brine (100 mL). -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO2, 0

20% EtOAc in Hexanes).

Yield Expectation: 85–92% isolated yield.

Quality Control & Characterization

To validate the synthesis, compare the NMR spectral features of the starting indole vs. the product indoline.

| Feature | Starting Material (Indole) | Product (Indoline) | Diagnostic Change |

| C2-H | Shift Upfield: Loss of aromaticity at C2. | ||

| C3-H | Shift Upfield: Loss of aromaticity at C3. | ||

| N-H | Broad singlet, acidic | Broad singlet, basic | Indoline NH is more nucleophilic. |

| Aromatic Region | 2 protons (C6, C7) + C2/C3 | 2 protons (C6, C7) only | Simplification of aromatic region. |

Mass Spectrometry (ESI+):

-

Target Mass:

.[2] -

Isotope Pattern: Look for the characteristic Chlorine signature (

:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Wet | Use fresh reagent. Ensure reaction is not "dry" (acetic acid is required for protonation). |

| Over-Reduction | High Temp or Stronger Reductant | Do not use |

| Dechlorination | Pd/C used in previous steps | If using catalytic hydrogenation for the indole synthesis (Protocol 1), ensure Pd is fully removed before adding acid, or the Cl may be stripped. |

| Polymerization | Acid concentration too high | Dilute acetic acid with DCM if the substrate is sensitive to pure AcOH. |

References

-

Gribble, G. W. (1974). Reactions of Sodium Borohydride in Acidic Media.[3] I. Reduction of Indoles and Alkylated Indoles to Indolines. Journal of the American Chemical Society.[4] Link

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.[1] Organic Syntheses, 63, 214. Link

-

Ketcha, D. M., et al. (1985). Synthesis of N-protected Indoles. Journal of Organic Chemistry.[4][5] (General reference for indole handling).

-

Interchim Application Note. Sodium Cyanoborohydride: Technical Data and Protocols.Link

-

Patent US5041671A. Process for the preparation of 4-chloro-2,5-dimethoxy-aniline.[6] (Precursor chemistry context). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. interchim.fr [interchim.fr]

- 5. Sodium cyanoborohydride [organic-chemistry.org]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Application Note: A Validated Protocol for the N-Alkylation of 4-Chloro-5-methoxyindoline

Abstract: This document provides a comprehensive, field-tested protocol for the N-alkylation of 4-chloro-5-methoxyindoline, a crucial heterocyclic scaffold in contemporary drug discovery. N-functionalized indoline derivatives are prevalent in a vast array of pharmacologically active compounds, and the ability to reliably modify the indoline nitrogen is a cornerstone of medicinal chemistry. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering a framework for optimization, and presenting a self-validating workflow from reaction setup to final product characterization. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing N-alkylated 4-chloro-5-methoxyindoline derivatives.

Scientific Foundation: The 'Why' Behind the 'How'

The N-alkylation of an indoline is a classic nucleophilic substitution reaction. The process is conceptually straightforward but requires careful control of experimental parameters to ensure high yield and purity.

Mechanism: The reaction proceeds in two fundamental steps:

-

Deprotonation: The nitrogen atom of the indoline ring possesses a lone pair of electrons and a proton. While nitrogen is nucleophilic, its reactivity is significantly enhanced upon deprotonation. A suitable base abstracts the acidic N-H proton, generating a highly nucleophilic indolinide anion.

-

Nucleophilic Attack: This potent indolinide anion then attacks the electrophilic carbon center of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new carbon-nitrogen bond.

The choice of base, solvent, and alkylating agent is critical and interdependent. A strong base like sodium hydride (NaH) is highly effective for deprotonation but necessitates strictly anhydrous conditions to prevent quenching.[1] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile, thereby accelerating the substitution reaction.[1][2]

Core Protocol: N-Alkylation with Alkyl Halides

This protocol details a standard and reliable procedure for the N-alkylation of 4-chloro-5-methoxyindoline using an alkyl halide as the electrophile and sodium hydride as the base.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| 4-Chloro-5-methoxyindoline | ≥97% Purity | Starting material. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Strong base; handle with care under inert gas. |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | Crucial for reaction success. |

| Alkyl Halide (e.g., Benzyl Bromide) | Reagent Grade | Electrophile. Iodides are more reactive than bromides.[2] |

| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | For quenching the reaction. |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction solvent. |

| Brine (Saturated aq. NaCl) | Reagent Grade | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying agent. |

| Silica Gel | 230-400 mesh | For column chromatography. |

| Round-bottom flask, magnetic stirrer, syringes, needles | - | Standard laboratory glassware. |

| Inert Atmosphere System | Nitrogen or Argon | Essential for handling NaH. |

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add 4-chloro-5-methoxyindoline (1.0 eq).

-

Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture until the indoline is fully dissolved. The typical concentration is around 0.2 M.[2]

-

-

Deprotonation:

-

Cool the flask to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and maintain the inert atmosphere.

-

Stir the resulting suspension at 0 °C for 30 minutes. The cessation of gas evolution indicates the completion of deprotonation.[3]

-

-

Alkylation:

-

While maintaining the temperature at 0 °C, add the desired alkyl halide (1.1 eq) dropwise via syringe.[3]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture for 2-12 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The product spot should be less polar (higher Rf value) than the starting indoline.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[4]

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude residue should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

-

-

Characterization:

-